N-(4-Bromobenzyl)-2,2,2-trifluoroacetamide
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Overview
Description
N-(4-Bromobenzyl)-2,2,2-trifluoroacetamide, also known as this compound, is a useful research compound. Its molecular formula is C9H7BrF3NO and its molecular weight is 282.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Applications
N-(4-Bromobenzyl)-2,2,2-trifluoroacetamide and related derivatives serve as key intermediates in the synthesis of heterocyclic compounds. For instance, Shaaban (2017) describes the synthesis of novel N-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions. These compounds have potential applications in medicinal chemistry due to their structural diversity and biological activity potential (Shaaban, 2017).
Analytical Chemistry Techniques
In analytical chemistry, derivatization techniques involving compounds like this compound are employed for the detection and measurement of various organic compounds. Spaulding and Charles (2002) discussed the use of derivatization agents, including similar trifluoroacetamide derivatives, for the analysis of oxygenated organics in environmental and biological samples. This technique enhances the measurement capabilities of gas chromatography-mass spectrometry (GC-MS) by enabling the detection of compounds that are otherwise challenging to analyze (Spaulding & Charles, 2002).
Radiochemistry
In radiochemistry, derivatives of this compound have been utilized in the labeling of biomolecules for imaging and diagnostic purposes. Kuhnast et al. (2003) reported on the labeling of Spiegelmers, a class of synthetic oligonucleotides, with fluorine-18 and iodine-125 using N-(4-[18F]fluorobenzyl)-2-bromoacetamide. This method facilitates the production of radiolabeled compounds for positron emission tomography (PET) imaging and high-resolution autoradiography, offering insights into the distribution and accumulation of these compounds in biological systems (Kuhnast et al., 2003).
Drug Development
Furthermore, the compound finds relevance in drug development processes, where it acts as a precursor or intermediate for synthesizing pharmacologically active molecules. Hatfield, Eidell, and Stephens (2013) explored the fluorination of thiazole derivatives using N-fluorobenzenesulfonimide, which includes reactions involving bromobenzene solvents that are closely related to the chemistry of this compound. These reactions are crucial for introducing fluorine atoms into bioactive molecules, enhancing their metabolic stability and potential therapeutic efficacy (Hatfield, Eidell, & Stephens, 2013).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO/c10-7-3-1-6(2-4-7)5-14-8(15)9(11,12)13/h1-4H,5H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGMQVIMVBTEOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.